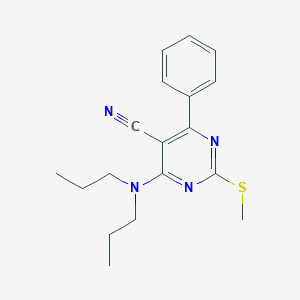
2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one, also known as MPP, is a small molecule that has been studied extensively for its potential use in scientific research. MPP is a pyrimidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for investigators in a range of fields. In
作用機序
2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one acts as a competitive antagonist of the adenosine A1 receptor, binding to the receptor and preventing the binding of adenosine. This results in a reduction in the activity of the receptor and a downstream effect on the biological processes that are regulated by the receptor. The exact mechanism by which 2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one interacts with the receptor is still being investigated, but it is thought to involve interactions with specific amino acid residues in the receptor's binding pocket.
Biochemical and Physiological Effects:
2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one has been shown to have a range of biochemical and physiological effects, many of which are related to its ability to modulate adenosine receptor activity. For example, 2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one has been shown to reduce inflammation in a range of animal models, likely due to its ability to block the adenosine A1 receptor, which is known to play a role in inflammation. 2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one has also been shown to have analgesic effects, reducing pain in animal models of various types of pain. Additionally, 2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one has been shown to have effects on sleep, with studies showing that 2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one can increase wakefulness and reduce sleep time in animals.
実験室実験の利点と制限
2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one has several advantages as a tool for scientific research. First, it is a small molecule that can be easily synthesized and purified, making it readily available for use in experiments. Additionally, 2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one is a potent and selective antagonist of the adenosine A1 receptor, making it a valuable tool for investigating the role of this receptor in various biological processes. However, there are also limitations to the use of 2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one in lab experiments. For example, 2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one has been shown to have off-target effects on other receptors, which can complicate the interpretation of experimental results. Additionally, the effects of 2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one on different biological processes can be complex and difficult to predict, requiring careful experimental design and interpretation.
将来の方向性
There are several future directions for research on 2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one. One area of interest is the development of more selective adenosine A1 receptor antagonists that can be used to investigate the specific role of this receptor in different biological processes. Additionally, there is interest in investigating the effects of 2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one on other adenosine receptor subtypes, as well as other G protein-coupled receptors. Finally, there is interest in investigating the potential therapeutic applications of 2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one, particularly in the treatment of inflammation and pain. Overall, 2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one is a promising tool for scientific research, and further investigation of its properties and potential applications is warranted.
合成法
2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one can be synthesized through a multi-step process involving the reaction of 4-methylpiperazine with 2-chloro-6-phenylpyrimidine-4-one. The resulting product can be purified through recrystallization to obtain 2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one in its final form. This synthesis method has been well-established in the literature and has been used by many researchers to obtain 2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one for their experiments.
科学的研究の応用
2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one has been used in a variety of scientific research applications due to its ability to modulate a range of biological processes. One of the most common uses of 2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one is as a tool to study the function of adenosine receptors. Adenosine receptors are G protein-coupled receptors that play a critical role in a range of physiological processes, including sleep, pain, and inflammation. 2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one has been shown to be a potent and selective antagonist of the adenosine A1 receptor, making it a valuable tool for investigating the role of this receptor in various biological processes.
特性
製品名 |
2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one |
|---|---|
分子式 |
C15H18N4O |
分子量 |
270.33 g/mol |
IUPAC名 |
2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one |
InChI |
InChI=1S/C15H18N4O/c1-18-7-9-19(10-8-18)15-16-13(11-14(20)17-15)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,16,17,20) |
InChIキー |
WWQJFONSHVJSCJ-UHFFFAOYSA-N |
異性体SMILES |
CN1CCN(CC1)C2=NC(=O)C=C(N2)C3=CC=CC=C3 |
SMILES |
CN1CCN(CC1)C2=NC(=O)C=C(N2)C3=CC=CC=C3 |
正規SMILES |
CN1CCN(CC1)C2=NC(=O)C=C(N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-amino-4-(1H-benzimidazol-2-yl)-1-[4-(4-methylpiperazin-1-yl)phenyl]-2H-pyrrol-3-one](/img/structure/B253902.png)
![Ethyl 2-({[(3-hydroxy-1,2,4-triazin-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B253903.png)




![4-[(2-Methoxyethyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B253909.png)
![4-[(3-Hydroxypropyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B253910.png)
![2-[4-(7-cyano-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-8-yl)phenoxy]-N,N-diethylacetamide](/img/structure/B253912.png)
![8-(4-tert-butylphenyl)-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B253913.png)


![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)propanamide](/img/structure/B253919.png)
![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-cyclohexylacetamide](/img/structure/B253921.png)